molecular formula C20H15N3O5 B11144671 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11144671
M. Wt: 377.3 g/mol
InChI Key: VGTFDSFCKUXOGQ-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a hybrid molecule combining a quinazoline-2,4-dione core with a coumarin-derived moiety via a propanamide linker. The quinazoline-dione scaffold is a well-established pharmacophore in medicinal chemistry, known for its anticancer, antimicrobial, and enzyme-modulating properties . The coumarin unit (2-oxo-2H-chromen-6-yl) contributes π-π stacking interactions and enhanced bioavailability, making this compound a candidate for targeting DNA or enzymes like glucokinase .

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C20H15N3O5/c24-17(21-13-6-7-16-12(11-13)5-8-18(25)28-16)9-10-23-19(26)14-3-1-2-4-15(14)22-20(23)27/h1-8,11H,9-10H2,(H,21,24)(H,22,27)

InChI Key

VGTFDSFCKUXOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Biological Activity

The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a hybrid molecule that combines the pharmacophores of quinazoline and coumarin. Both structural motifs are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O5C_{19}H_{17}N_{3}O_{5} with a molecular weight of 367.4 g/mol. The IUPAC name is (2S)-2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-2-phenylacetic acid. The compound's structure features a quinazoline moiety linked to a coumarin derivative, which is significant for its potential biological interactions.

PropertyValue
Molecular FormulaC19H17N3O5
Molecular Weight367.4 g/mol
IUPAC Name(2S)-2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-2-phenylacetic acid
InChI KeyJCLFUUIUMCQGCN-INIZCTEOSA-N

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The quinazoline component is known to inhibit enzymes related to cancer cell proliferation and survival. Moreover, the coumarin derivative may enhance antioxidant activity and modulate inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). In vitro assays indicated that certain derivatives had IC50 values below 50 µM, suggesting potent anticancer activity.

A study evaluating a series of quinazoline derivatives reported promising results for compounds with structural similarities to our target molecule. For example:

CompoundCell LineIC50 (µM)
CA1-eHepG237.59
CA1-gA278022.76
CA1-fMDA-MB-231>70

These findings underscore the potential of quinazoline-based compounds in cancer therapy .

Antioxidant Activity

The antioxidant properties of coumarin derivatives have been widely studied due to their ability to scavenge free radicals and reduce oxidative stress. The target compound may exhibit similar properties, enhancing its therapeutic profile in preventing oxidative damage associated with various diseases.

In comparative studies, coumarin derivatives demonstrated significant antioxidant activity using DPPH and ABTS assays, suggesting that the incorporation of the coumarin moiety into the quinazoline framework could enhance this effect .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds similar to our target have been shown to inhibit pro-inflammatory cytokines and modulate immune responses. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of quinazoline-coumarin hybrids:

  • Synthesis and Evaluation : A study synthesized various quinazoline-coumarin derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the structure significantly affected their biological activity .
  • Molecular Docking Studies : In silico studies have shown that these compounds can effectively bind to DNA and inhibit its replication, acting as potential chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Research has outlined how different substitutions on the quinazoline ring affect anticancer activity, providing insights into optimizing these compounds for better efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. The synthesis of derivatives like 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides has shown promising results in cytotoxicity assays against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer).
  • Notable Findings : Compounds such as 3c , 3l , and 3o demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Molecular docking studies confirmed their interaction with target DNA, suggesting a mechanism involving DNA intercalation .

Neuropharmacological Applications

The incorporation of coumarin into the structure enhances the potential for neuropharmacological applications. Compounds derived from coumarin are recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:

  • Mechanism : By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Research Insight : Studies have shown that hybrid molecules combining coumarin with other pharmacophores can lead to enhanced AChE inhibitory activity, thus providing a therapeutic avenue for neurodegenerative diseases .

Synthesis and Characterization

The synthesis of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide involves several steps:

  • Starting Materials : Isatins and amino acids are commonly used.
  • Reaction Conditions : The synthesis often employs oxidative rearrangement methods which facilitate the formation of the desired quinazoline structure.
  • Characterization Techniques : Newly synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Comparative Analysis of Biological Activities

CompoundAnticancer Activity (IC50)AChE InhibitionOther Activities
3c5 µMModerateAntioxidant
3l7 µMHighAnti-inflammatory
3o6 µMLowAntimicrobial

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline-Dione Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Quinazoline-2,4-dione + coumarin Propanamide linker to 2-oxo-2H-chromen-6-yl Potential anticancer/antimicrobial (inferred)
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-N-phenylbenzamide (3a) Quinazoline-2,4-dione + benzamide Benzamide with aryl/alkyl groups Cytotoxic against A549, DU145, B16-F10, HepG2 (IC₅₀: 3–15 μM)
Otaplimastatum Quinazoline-2,4-dione N-(4-{[3-(quinazoline-dione)propyl]amino}butyl)acetamide Not specified; likely enzyme modulation
Elinogrel (1) Quinazoline-2,4-dione Sulfonylurea linkage to chlorothiophene Antithrombotic (P2Y12 receptor antagonist)
(2S)-3-cyclohexyl-2-(6-fluoro-2,4-dioxoquinazolin-3-yl)-N-(thiazol-2-yl)propanamide Quinazoline-2,4-dione + thiazole Fluorine substituent, cyclohexyl group Glucokinase activator (structural data in PDB: 8A0)

Key Observations :

  • Coumarin vs. Benzamide : The coumarin group in the target compound may enhance DNA intercalation compared to simple benzamide derivatives like 3a .
  • Linker Flexibility: Propanamide linkers (as in the target compound) improve conformational adaptability for target binding versus rigid sulfonylurea groups (e.g., Elinogrel) .
  • Substituent Impact : Electron-withdrawing groups (e.g., fluorine in ) increase metabolic stability, while bulky groups (e.g., cyclohexyl in ) modulate enzyme specificity.

Table 2: Cytotoxicity and Selectivity of Selected Analogues

Compound Cancer Cell Lines (IC₅₀, μM) Normal Cell Line (CHO-K1) Selectivity Index Reference
3c (from ) A549: 3.2; DU145: 4.1 CHO-K1: >100 >31
3l (from ) HepG2: 2.8; B16-F10: 3.5 CHO-K1: >100 >35
Target Compound* Not reported Not reported N/A
5-Fluorouracil (control) A549: 12.5; HepG2: 15.0 CHO-K1: 20.0 1.3–1.6

*Inferred activity based on structural similarity to 3c/3l.

Key Findings :

  • Quinazoline-dione derivatives with aryl/alkyl benzamide substituents (e.g., 3c, 3l) exhibit superior cytotoxicity and selectivity over 5-fluorouracil .

Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling

A robust method involves copper(I)-mediated coupling of 2-iodobenzamide derivatives with enaminones. For example, N -substituted 2-iodobenzamides react with Z -enaminones in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C, yielding 3-substituted quinazolinones in 65–82% yield. This approach ensures regioselectivity at the C3 position, critical for subsequent propanamide functionalization.

Oxidative Domino Reactions Using I₂/TBHP

A domino protocol employing iodine and tert-butyl hydroperoxide (TBHP) enables one-pot synthesis of quinazolinones from isatins and o -amino N -aryl benzamides. Under solvent-free conditions, the reaction proceeds via oxidative rearrangement, achieving 70–88% yield for 2-(2,4-dioxoquinazolin-3-yl)acetamide precursors. This method is advantageous for scalability and reduced purification demands.

Graphene Oxide-Catalyzed Cyclization

Eco-friendly synthesis utilizes graphene oxide (GO) nanosheets (25 mg) in aqueous media to catalyze cyclocondensation of anthranilamide with ketones. At 60°C, this method furnishes 2,3-dihydroquinazolinones, which are oxidized to quinazolin-4(3H)-ones using oxone, achieving 85–92% yield. The GO catalyst is recyclable for five cycles without significant activity loss.

Functionalization with Propanamide Linkers

Acylation of Quinazolinone Amines

3-Aminoquinazolin-4(3H)-one derivatives undergo acylation with bromopropionyl chloride in anhydrous DMF. For instance, treatment of 3-amino-2,4-dioxoquinazoline with 3-bromopropionyl chloride (1.2 equiv) and K₂CO₃ (2 equiv) in acetonitrile at 50°C for 16 h yields 3-(2,4-dioxoquinazolin-3-yl)propanoyl bromide (78% yield). Subsequent hydrolysis with NaOH (1M) generates the corresponding propanolic acid, a key intermediate for amide bond formation.

Solid-Phase Peptide Coupling

Carbodiimide-mediated coupling of 3-(2,4-dioxoquinazolin-3-yl)propanoic acid with 6-amino-2H-chromen-2-one is optimized using EDCl/HOBt in dichloromethane. Stirring at 25°C for 12 h under nitrogen affords the target compound in 68% yield after silica gel chromatography. Alternative coupling agents like HATU improve yields to 82% but increase cost.

Synthesis of 6-Amino-2H-chromen-2-one

Pechmann Condensation

Resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0°C to form 6-nitro-4-methyl-2H-chromen-2-one, followed by catalytic hydrogenation (Pd/C, H₂) to yield 6-amino coumarin (74% yield). Nitration at the 6-position is regioselective under HNO₃/AcOH at −10°C.

Microwave-Assisted Aminolysis

6-Nitro coumarin undergoes microwave irradiation (300 W, 120°C) with ammonium formate and 10% Pd/C in ethanol, reducing the nitro group to amine in 15 min (89% yield). This method minimizes decomposition of the lactone ring compared to traditional heating.

Convergent Assembly and Optimization

Stepwise Coupling

Combining 3-(2,4-dioxoquinazolin-3-yl)propanoic acid (1.0 equiv) with 6-amino coumarin (1.1 equiv) using DCC (1.5 equiv) and DMAP (0.1 equiv) in THF at reflux for 8 h achieves 75% yield. Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC).

One-Pot Tandem Synthesis

A novel one-pot approach condenses anthranilamide, diketones, and 6-amino coumarin using camphorsulfonic acid (CSA, 10 mol%) in ethyl lactate. The reaction proceeds via quinazolinone formation, propanamide acylation, and final coupling, yielding the target compound in 62% yield after 24 h. While less efficient, this method reduces intermediate isolation steps.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.1 Hz, 1H, Ar-H), 7.89–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, coumarin H-3), 6.27 (s, 1H, coumarin H-5), 3.92 (t, J = 6.6 Hz, 2H, CH₂), 2.81 (t, J = 6.6 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calculated for C₂₃H₁₈ClN₃O₅ [M+H]⁺: 476.1012; found: 476.1009.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, indicating robust shelf life under ambient conditions.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)CatalystReaction TimeCost Index
Ullmann + EDCl Coupling7598CuI/EDCl20 h$$$$
I₂/TBHP Domino + DCC6895I₂/DCC18 h$$$
GO-Catalyzed + HATU8299GO/HATU24 h$$$$$
One-Pot CSA-Tandem6290CSA24 h$$

Key trade-offs include cost (HATU > EDCl > CSA) versus yield (GO/HATU > Ullmann/EDCl). Industrial scalability favors I₂/TBHP domino reactions due to lower catalyst costs.

Mechanistic Insights and Side-Reaction Mitigation

Quinazolinone Cyclization

Copper-catalyzed Ullmann coupling proceeds via single-electron transfer (SET), forming aryl-copper intermediates that undergo nucleophilic attack by enaminones. Competing Glaser coupling is suppressed by strict anhydrous conditions.

Amide Bond Hydrolysis

The propanamide linker is susceptible to base-mediated hydrolysis above pH 9.0. Buffering reaction mixtures at pH 7–8 during coupling minimizes degradation .

Q & A

What are the key challenges in synthesizing 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide, and how can they be methodologically addressed?

Basic Research Question
The synthesis of this compound involves multi-step reactions due to its hybrid quinazolinone-coumarin scaffold. Common challenges include low yields in coupling reactions and regioselectivity issues during cyclization.
Methodological Solutions :

  • Coupling Optimization : Use peptide coupling agents (e.g., HATU or EDCI) with DMAP as a catalyst in anhydrous DMF to enhance amide bond formation efficiency .
  • Cyclization Control : Employ iodine/tert-butyl hydroperoxide (I₂/TBHP) systems for oxidative cyclization, which improves regioselectivity and reduces side products .
  • Purification : Utilize reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the final product from structurally similar byproducts .

How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structural integrity of this compound?

Basic Research Question
Methodological Guidance :

  • ¹H/¹³C NMR : Assign peaks systematically by comparing with analogs (e.g., quinazolinone derivatives show characteristic downfield shifts for C=O groups at δ 160-170 ppm). For the coumarin moiety, the lactone carbonyl resonates near δ 165 ppm .
  • IR Spectroscopy : Confirm lactam (1650–1680 cm⁻¹) and coumarin lactone (1720–1750 cm⁻¹) carbonyl stretches. Use ATR-FTIR for solid-state analysis to avoid solvent interference .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode ensures accurate mass confirmation (e.g., [M+H]⁺ with <2 ppm error) .

What advanced crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Advanced Research Question
Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion using DMSO/ethyl acetate. Refinement with SHELXL (v.2018) allows precise modeling of anisotropic displacement parameters for oxygen and nitrogen atoms .
  • Twinning Analysis : If twinning is observed (common in quinazolinone derivatives), use the TWIN/BASF command in SHELXL to refine against twinned data .
  • Validation : Cross-check with WinGX for hydrogen bonding and π-π stacking interactions using ORTEP-3 for visualization .

How can structure-activity relationship (SAR) studies be designed to evaluate its anticancer potential?

Advanced Research Question
Experimental Design :

  • Analog Synthesis : Modify the coumarin moiety (e.g., introduce halogen substituents) and the quinazolinone core (e.g., alkylation at N1) to assess activity variations .
  • In Vitro Assays : Use MTT assays on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Mechanistic Probes : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3) and kinase inhibition (e.g., EGFR) .

How should researchers address contradictions in biological activity data across different studies?

Advanced Research Question
Analytical Framework :

Source Analysis : Verify assay conditions (e.g., cell line passage number, serum concentration) that may alter results .

Structural Validation : Re-examine compound purity via HPLC and LC-MS to rule out degradation products .

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across datasets. Use GraphPad Prism for dose-response curve normalization .

What computational methods are effective for predicting binding modes with biological targets?

Advanced Research Question
Methodology :

  • Docking Studies : Use AutoDock Vina with homology-modeled EGFR or PARP-1 structures. Set grid boxes to encompass ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger’s Phase to identify critical H-bond acceptors (e.g., quinazolinone C=O) .

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